Cas no 887420-60-2 (1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine)

1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine is a versatile compound characterized by its unique 1,2,4-oxadiazole ring system. This compound exhibits high reactivity, making it suitable for various synthetic transformations. Its incorporation of a thiophen-2-yl moiety enhances its chemical diversity and applicability in organic synthesis. The piperidine ring contributes to the compound's stability and solubility in organic solvents, facilitating its use in diverse reaction conditions.
1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine structure
887420-60-2 structure
Product Name:1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine
CAS No:887420-60-2
MF:C17H17N3O3S2
MW:375.465181112289
CID:993354
Update Time:2025-06-20

1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(PHENYLSULPHONYL)-4-[3-(THIEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
    • Peakdale1_002692
    • HMS525K08
    • VU0618595-1
    • 5-(1-(phenylsulfonyl)piperidin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
    • 1-(phenylsulfonyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine
    • 1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine
    • Inchi: 1S/C17H17N3O3S2/c21-25(22,14-5-2-1-3-6-14)20-10-8-13(9-11-20)17-18-16(19-23-17)15-7-4-12-24-15/h1-7,12-13H,8-11H2
    • InChI Key: WEJYQZVJDDWMIJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1CCC(C2=NC(C3=CC=CS3)=NO2)CC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 540
  • Topological Polar Surface Area: 113

1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine Pricemore >>

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1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine Related Literature

Additional information on 1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine

Professional Introduction to 1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine (CAS No. 887420-60-2)

1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 887420-60-2, represents a confluence of heterocyclic chemistry and pharmacophore design, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of this compound incorporates several key features that contribute to its potential biological activity. The presence of a benzenesulfonyl group at the 1-position of the piperidine ring provides a hydrophobic anchor that can interact favorably with biological targets, while the 1,2,4-oxadiazole moiety at the 5-position introduces a rigid heterocyclic core known for its ability to modulate enzyme activity and receptor binding. Additionally, the incorporation of a thiophen-2-yl substituent at the 3-position of the oxadiazole ring enhances the compound's electronic properties and potentially expands its spectrum of biological interactions.

In recent years, there has been growing interest in the development of novel piperidine-based compounds due to their demonstrated efficacy in various therapeutic areas. Piperidines are versatile scaffolds that can be modified to target a wide range of biological processes, including neurotransmitter receptor modulation, enzyme inhibition, and anti-inflammatory actions. The specific arrangement of functional groups in 1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine suggests that it may exhibit multiple modes of action, making it an intriguing candidate for further investigation.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the oxadiazole ring through cyclocondensation reactions and subsequent functionalization with the benzenesulfonyl and thiophenyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce these substituents efficiently. The synthesis strategy highlights the importance of modern synthetic methodologies in constructing complex molecular architectures.

The pharmacological profile of 1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine has been preliminarily explored through in vitro studies. These investigations have revealed promising activities against several targets relevant to human health. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes involved in pain signaling pathways, such as cyclooxygenase (COX) and microsomal prostaglandin E synthase (mPGES). Additionally, its interaction with neurotransmitter receptors has been examined, indicating potential applications in central nervous system disorders.

The structural features of this compound also make it an attractive candidate for developing next-generation therapeutics. The rigid oxadiazole core provides stability to the molecule while allowing for conformational flexibility necessary for binding to biological targets. The presence of both hydrophobic and hydrophilic regions within the molecule enhances its solubility and bioavailability, critical factors for successful drug candidates. Furthermore, computational modeling studies have been conducted to predict binding affinities and optimal orientations within target proteins, providing valuable insights into rational drug design.

In conclusion, 1-(benzenesulfonyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpiperidine (CAS No. 887420-60-2) is a structurally complex and functionally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of heterocyclic moieties and functional groups positions it as a promising lead for further medicinal chemistry exploration. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are likely to play a crucial role in addressing unmet medical needs.

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